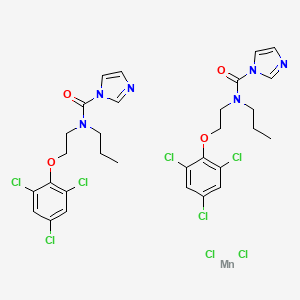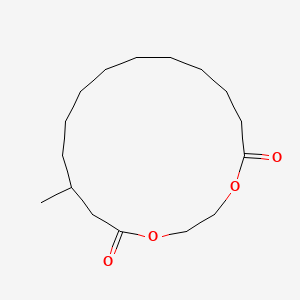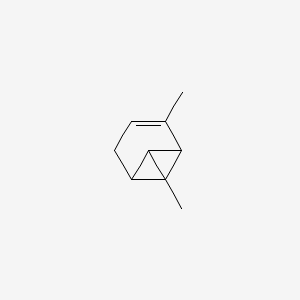
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is a complex organic compound with the molecular formula C9H12. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The presence of two methyl groups at the 1 and 3 positions further distinguishes this compound. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps may include cyclization reactions to form the tricyclic structure and methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- involves its interaction with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of methyl groups can affect its hydrophobicity and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(4.1.0.02,7)hept-3-ene: Lacks the methyl groups, making it less hydrophobic.
Bicyclo(4.1.0)heptane: Has a simpler bicyclic structure.
Tricyclo(4.1.0.02,7)heptane: Similar tricyclic structure but different functional groups.
Uniqueness
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is unique due to its specific tricyclic structure with two methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66036-92-8 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
1,3-dimethyltricyclo[4.1.0.02,7]hept-3-ene |
InChI |
InChI=1S/C9H12/c1-5-3-4-6-8-7(5)9(6,8)2/h3,6-8H,4H2,1-2H3 |
InChI-Schlüssel |
DGNRZXTWHUOJMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C3C1C23C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


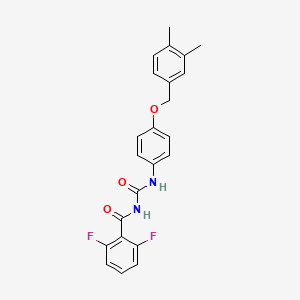

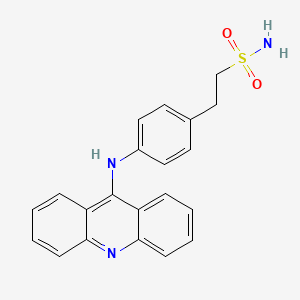
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
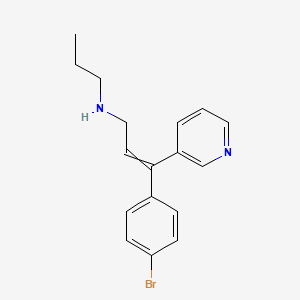
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)


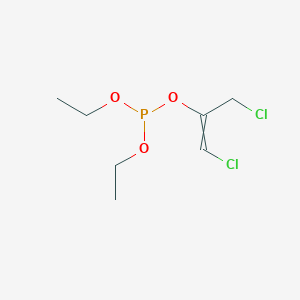
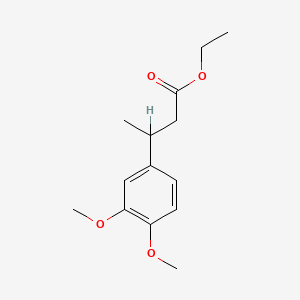
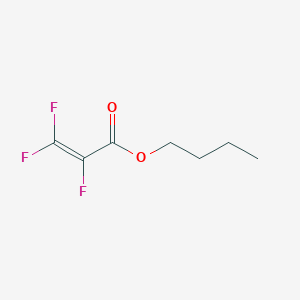
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
